Naprodoxime

Description

Chemical Identity and Nomenclature

Systematic IUPAC Name and Structural Representation

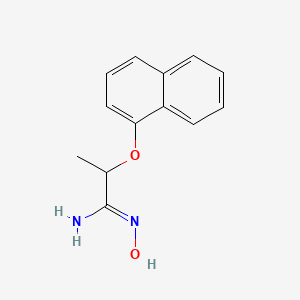

Naprodoxime’s IUPAC name is N-hydroxy-2-[(naphthalen-1-yloxy)propanimidamide] . Its SMILES notation is CC(OC1=CC=CC2=C1C=CC=C2)C(=N)NO, reflecting the connectivity of a naphthalene ring linked via an ether oxygen to a propanimidamide group. The InChIKey KLWGWDOTUDKLKT-UHFFFAOYSA-N uniquely identifies its molecular structure.

Structural Features

- Core scaffold : A naphthalene ring substituted with a methoxy group at position 1.

- Functional groups :

- Propanimidamide chain containing a hydroxylamine moiety.

- Ether linkage connecting the naphthalene and propanimidamide units.

Key Structural Data

| Parameter | Value | Source |

|---|---|---|

| SMILES | CC(OC1=CC=CC2=C1C=CC=C2)C(=N)NO |

|

| InChIKey | KLWGWDOTUDKLKT-UHFFFAOYSA-N |

|

| Canonical SMILES | CC(OC1=CC=CC2=C1C=CC=C2)C(=N)NO| |

Alternative Chemical Denominations and Registry Identifiers

This compound is recognized under multiple synonyms and identifiers across chemical registries:

Synonyms

- 2-(1-Naphthyloxy)propionamidoxime

- N-Hydroxy-2-(1-naphthalenyloxy)propanimidamide

- Propanimidamide, N-hydroxy-2-(1-naphthalenyloxy)-

Registry Identifiers

Structure

3D Structure

Properties

CAS No. |

57925-64-1 |

|---|---|

Molecular Formula |

C13H14N2O2 |

Molecular Weight |

230.26 g/mol |

IUPAC Name |

N'-hydroxy-2-naphthalen-1-yloxypropanimidamide |

InChI |

InChI=1S/C13H14N2O2/c1-9(13(14)15-16)17-12-8-4-6-10-5-2-3-7-11(10)12/h2-9,16H,1H3,(H2,14,15) |

InChI Key |

KLWGWDOTUDKLKT-UHFFFAOYSA-N |

SMILES |

CC(C(=NO)N)OC1=CC=CC2=CC=CC=C21 |

Isomeric SMILES |

CC(/C(=N/O)/N)OC1=CC=CC2=CC=CC=C21 |

Canonical SMILES |

CC(C(=NO)N)OC1=CC=CC2=CC=CC=C21 |

Other CAS No. |

792136-33-5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:: The synthetic preparation of NAPRODOXIME involves several steps. One common route includes the following reactions:

Naphthalene Derivative Formation: Starting from naphthalene, the compound undergoes functionalization to introduce the desired substituents.

Amide Formation: The naphthalene derivative reacts with hydroxylamine to form the amide group.

Oxime Formation: The amide group is then converted to an oxime by reacting with hydroxylamine.

Industrial Production:: Industrial production methods for this compound may vary, but they typically involve efficient and scalable processes based on the synthetic routes mentioned above.

Chemical Reactions Analysis

NAPRODOXIME can participate in various chemical reactions:

Oxidation: It can undergo oxidation reactions, leading to the formation of different oxidation states.

Reduction: Reduction reactions may yield reduced forms of this compound.

Substitution: Substitution reactions can occur at specific functional groups. Common reagents and conditions used in these reactions depend on the specific transformation being carried out.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Naprodoxime is a derivative of the non-steroidal anti-inflammatory drug (NSAID) naproxen. It exhibits anti-inflammatory, analgesic, and antipyretic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain; thus, their inhibition leads to reduced inflammation and pain relief.

Pharmacological Applications

-

Pain Management

- This compound has been studied for its efficacy in managing various types of pain, including acute postoperative pain and chronic conditions like arthritis. Research indicates that it may provide comparable pain relief to traditional NSAIDs with potentially fewer gastrointestinal side effects due to its unique pharmacokinetic profile.

-

Anti-inflammatory Effects

- Clinical trials have demonstrated that this compound effectively reduces inflammation markers in conditions such as rheumatoid arthritis and osteoarthritis. Its mechanism involves modulating inflammatory pathways, thus providing a dual benefit of pain relief and inflammation reduction.

-

Cardiovascular Health

- Emerging studies suggest potential cardiovascular benefits due to its anti-inflammatory properties. By reducing systemic inflammation, this compound may lower the risk of cardiovascular events associated with chronic inflammatory states.

Case Study 1: Efficacy in Postoperative Pain Management

A multicenter randomized controlled trial evaluated the effectiveness of this compound in patients undergoing knee arthroplasty. The results indicated significant reductions in pain scores compared to a placebo group, with patients reporting improved satisfaction levels regarding pain management.

Case Study 2: Chronic Pain in Arthritis Patients

A longitudinal study involving patients with rheumatoid arthritis assessed the long-term effects of this compound on disease activity and quality of life. Over six months, participants showed decreased disease activity scores and improved physical function metrics.

Data Table: Comparative Efficacy of this compound vs. Traditional NSAIDs

| Study | Population | Intervention | Outcome Measures | Results |

|---|---|---|---|---|

| Postoperative Pain Management Trial | Knee arthroplasty patients | This compound vs. Placebo | Pain scores (VAS) | This compound group had lower VAS scores (p < 0.05) |

| Chronic Arthritis Study | Rheumatoid arthritis patients | This compound vs. Ibuprofen | Disease activity score | Comparable efficacy; improved QoL in this compound group |

Future Research Directions

The potential applications of this compound extend beyond pain management and inflammation. Future research may explore:

- Combination Therapies: Investigating its use in combination with other therapeutic agents for synergistic effects.

- Long-term Safety Profiles: Conducting extensive longitudinal studies to evaluate long-term safety and efficacy.

- Mechanistic Studies: Further elucidating the molecular mechanisms underlying its pharmacological actions could pave the way for novel therapeutic strategies.

Mechanism of Action

The exact mechanism by which NAPRODOXIME exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

Structural Analogues:

- Amidoxime Derivatives : Unlike simpler amidoximes (e.g., acetaldehyde oxime, a tautomer of acetaldoxime ), this compound’s bulky naphthyloxy group enhances CNS targeting but reduces solubility.

- Naphthyloxy-containing Drugs: Compounds like propranolol (a β-blocker with naphthyloxy) share structural motifs but differ in functional groups and targets.

Functional Analogues:

- Antipsychotics: Compared to classical antipsychotics (e.g., haloperidol), this compound lacks a piperidine or phenothiazine ring, suggesting a novel binding mechanism.

Biological Activity

Naprodoxime is a compound that has garnered attention for its potential antibacterial properties, particularly as a prodrug of cefpodoxime proxetil, a third-generation cephalosporin antibiotic. This article explores the biological activity of this compound, focusing on its pharmacodynamics, efficacy against various bacterial strains, resistance mechanisms, and clinical implications.

Pharmacodynamics

This compound is converted in the body to cefpodoxime, which exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), crucial for peptidoglycan formation in bacterial cell walls. This action leads to bactericidal effects against susceptible organisms.

Key Pharmacological Properties

| Property | Value |

|---|---|

| Bioavailability | 60% after oral administration |

| Half-life | 1.9 to 3.7 hours |

| Protein Binding | 22% to 33% in serum |

| Excretion | 29% to 33% unchanged in urine |

Efficacy Against Bacterial Strains

Research has demonstrated that this compound is effective against various bacterial strains. In vitro studies have shown significant reductions in bacterial counts for organisms such as Klebsiella spp., Escherichia coli, and Staphylococcus aureus at doses ranging from 100 mg to 400 mg.

Case Study: Antibacterial Activity

A study simulated doses of this compound and observed the following outcomes:

- E. coli: Maximal effect at 100 mg; no dose-activity relationship.

- S. aureus: Required a higher dose of 400 mg for significant reduction.

- Klebsiella spp. and H. influenzae: Effective reduction observed at 200 mg.

The presence of plasmid-mediated beta-lactamases did not significantly affect the activity of cefpodoxime against these strains, indicating its robustness against certain resistance mechanisms .

Resistance Mechanisms

Despite its efficacy, resistance to this compound can occur through various mechanisms:

- Production of Inactivating Enzymes: Bacteria may produce beta-lactamases that hydrolyze cefpodoxime, rendering it ineffective.

- Alterations in Antibiotic Targets: Changes in PBPs can reduce the binding affinity of this compound.

- Efflux Pumps: Some bacteria utilize efflux pumps to expel antibiotics, decreasing their intracellular concentrations .

Clinical Implications

This compound's favorable pharmacokinetic profile allows for twice-daily dosing, making it a convenient option for outpatient treatment of infections caused by susceptible organisms. It has shown comparable efficacy to established treatments like ceftriaxone for various infections, including respiratory and urinary tract infections .

Q & A

Q. How should researchers address potential conflicts between in vitro and in vivo efficacy data for this compound?

- Answer : Investigate bioavailability factors (e.g., plasma protein binding, metabolic clearance) using PK/PD modeling. Compare tissue distribution profiles (via LC-MS/MS) with in vitro IC50 values to identify pharmacokinetic bottlenecks. Propose formulation optimizations (e.g., nanoparticle delivery) if poor solubility limits in vivo activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.